molecular formula C18H20N2O4S B2425615 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941939-51-1

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2425615
CAS No.: 941939-51-1
M. Wt: 360.43
InChI Key: ZBPILGLUHFOUGR-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry for its potential as a selective enzyme inhibitor. The core benzenesulfonamide group is a well-established zinc-binding moiety that confers potent inhibitory activity against carbonic anhydrase (CA) isoforms . Researchers are particularly focused on developing such compounds to selectively target tumor-associated CA isoforms, such as hCA IX and XII, which are overexpressed in a variety of solid hypoxic tumors but are generally absent in healthy tissues . The inhibition of these specific enzymes disrupts pH regulation in the tumor microenvironment, a mechanism that is being explored for its anticancer potential . The structural design of this compound, which incorporates a methoxy group and a 2-oxopiperidine subunit linked to the core sulfonamide, is intended to leverage the "tail approach" in drug design. This strategy aims to enhance selectivity for specific CA isoforms by enabling interactions with unique hydrophobic and hydrophilic regions within the enzyme's active site . As a result, this compound serves as a valuable chemical probe for investigating CA function in disease models and as a lead structure in the discovery of novel anticancer agents with a unique mechanism of action. It is supplied For Research Use Only.

Properties

IUPAC Name

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-10-17(11-9-16)25(22,23)19-14-5-4-6-15(13-14)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPILGLUHFOUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperidinone derivative reacts with a halogenated benzene compound.

    Introduction of the Methoxy Group: The methoxy group is usually added through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The piperidinone ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and piperidinone-containing compounds.

    N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Lacks the methoxy group but has similar core structure and properties.

Uniqueness

The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from other related compounds. This uniqueness can be leveraged in designing specific applications where the methoxy group plays a crucial role.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a sulfonamide group, a piperidinyl moiety, and a methoxy-substituted phenyl ring, has been explored for various pharmacological applications, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This compound features:

  • Sulfonamide group : Contributes to its biological activity.
  • Piperidinyl group : Known for its role in enhancing bioactivity.
  • Methoxy and phenyl substituents : These groups can modulate the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may affect pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and triazole moieties have shown promising results against breast cancer cell lines such as MCF-7. In these studies, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity (Alam et al., 2022) .

CompoundCell LineIC50 (µM)Comparison
Compound 3aMCF-724.74Comparable to 5-Fluorouracil
Compound 4HepG21.63Comparable to Doxorubicin

Anti-inflammatory Effects

The sulfonamide structure is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. Further research is needed to confirm these effects specifically for this compound.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, showing that modifications in the piperidine ring significantly enhanced potency against MCF-7 cells.
  • Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis through the inhibition of Bcl-2 expression, a key regulator in cell survival pathways.

Q & A

Q. What are the common synthetic routes for 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and what key intermediates are involved?

The synthesis typically involves multi-step procedures:

  • Step 1: Sulfonylation of a substituted aniline derivative (e.g., 3-(2-oxopiperidin-1-yl)aniline) with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2: Purification via column chromatography or recrystallization. Key intermediates include the 2-oxopiperidinyl-aniline precursor and sulfonylated adducts.
  • Challenges: Ensuring regioselectivity at the phenyl ring and avoiding over-sulfonylation. Similar protocols are validated in the synthesis of related N-sulfonylamines (e.g., substituted diazepane-sulfonamides) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, including hydrogen-bonding networks and tautomeric forms (e.g., enol-imine vs. keto-amine configurations) .
  • NMR spectroscopy confirms regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What are the primary biological targets investigated for this compound?

  • BRD4 bromodomains: The 2-oxopiperidinyl moiety enhances binding to acetyl-lysine recognition sites, as shown in cocrystal structures with BRD4(BD1) .
  • Antimitotic agents: Structural analogs (e.g., ABT-751 derivatives) exhibit tubulin polymerization inhibition and antitumor activity .
  • Enzyme modulation: Sulfonamide derivatives are explored as inhibitors of kynurenine 3-monooxygenase (KMO) and phosphodiesterases .

Advanced Questions

Q. How can computational methods like molecular docking and MD simulations aid in studying its interaction with biological targets?

  • Docking: Initial virtual screening identifies potential binding poses, though discrepancies with experimental cocrystal structures (e.g., BRD4 inhibitors) necessitate validation .
  • MD simulations: Refine binding modes by modeling solvation effects and protein flexibility. For example, simulations of BRD4 complexes revealed ligand-induced conformational changes not captured by static docking .
  • Free energy calculations (e.g., MM/GBSA) quantify binding affinities and guide SAR optimization .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the 2-oxopiperidinyl or methoxy groups?

  • Substituent effects:
    • 2-Oxopiperidinyl: Replacement with pyrrolidinone (2-oxopyrrolidinyl) reduces BRD4 binding affinity by ~50% due to altered ring strain .
    • Methoxy group: Fluorine or chlorine substitution increases hydrophobicity and membrane permeability, as seen in analogs with improved cellular activity .
  • Assays: Combine in vitro enzymatic assays (e.g., IC₅₀ determination) with cellular viability tests to correlate target engagement with phenotypic effects .

Q. How can researchers address contradictions in biological activity data across different assay systems?

  • Orthogonal assays: Validate enzyme inhibition (e.g., BRD4) with cellular readouts (e.g., MYC expression) to confirm target relevance .
  • Solubility/permeability: Use logP calculations and PAMPA assays to rule out false negatives due to poor bioavailability .
  • Crystallographic validation: Resolve discrepancies between biochemical and cellular data by confirming binding modes via X-ray structures .

Q. What role do hydrogen bonding patterns and crystal packing play in the compound’s stability and bioavailability?

  • Hydrogen bonding: The sulfonamide NH and 2-oxopiperidinyl carbonyl form intermolecular bonds, stabilizing crystal lattices and reducing hygroscopicity .
  • Bioavailability: Tight packing in the solid state (e.g., π-π stacking of aromatic rings) may limit solubility, necessitating co-crystallization with cyclodextrins or salt formation .

Q. How is enantioselective synthesis achieved for chiral derivatives of this compound?

  • Catalytic asymmetric synthesis: Rhodium-catalyzed C–C bond formation (e.g., alkenylation/arylation) generates α-branched sulfonamides with >90% enantiomeric excess (ee) .
  • Chiral resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, validated via circular dichroism (CD) spectroscopy .

Q. Notes

  • Methodological answers emphasize experimental design, data validation, and interdisciplinary approaches.

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